Cimicoxib

Description

Cimicoxib is a selective COX-2 inhibitor being developed by Affectis as a treatment for depression and schizophrenia. If approved, Cimicoxib would be the first drug in decades to treat depression by a new mechanism of action.

CIMICOXIB is a small molecule drug with a maximum clinical trial phase of II that was first approved in 2011 and has 1 investigational indication.

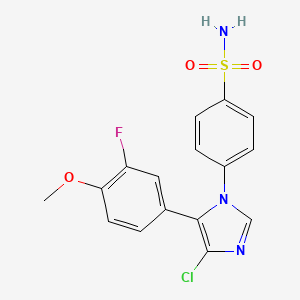

a COX-2 inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXDNECMRLFQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181093 | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265114-23-6 | |

| Record name | Cimicoxib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=265114-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimicoxib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265114236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimicoxib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cimicoxib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMICOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7FHJ107MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Selective Mechanism of Cimicoxib on Cyclooxygenase-2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class of drugs, which are highly selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is the basis for the therapeutic efficacy of cimicoxib in treating pain and inflammation with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. This technical guide provides a detailed overview of the mechanism of action of cimicoxib on COX-2, including quantitative data on its inhibitory potency, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of action of cimicoxib is its potent and selective inhibition of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), such as PGE2, which are key mediators of pain, fever, and inflammation.[1] In contrast, COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and maintenance of renal blood flow. By selectively inhibiting COX-2, cimicoxib reduces the production of pro-inflammatory prostaglandins at the site of inflammation while sparing the protective functions of COX-1.

The selectivity of cimicoxib for COX-2 is attributed to its chemical structure, which allows it to bind to a specific side pocket present in the active site of the COX-2 enzyme but absent in the COX-1 enzyme. This structural difference between the two isoenzymes is the basis for the development of selective COX-2 inhibitors.

Quantitative Analysis of COX-2 Inhibition

The inhibitory potency and selectivity of cimicoxib have been quantified in various in vitro and ex vivo assays. The most common metric used is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Assay Type | Species | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Human Whole Blood Assay | Human | >10,000 | 69 | >145 | [1] |

| Canine Whole Blood Assay (ex vivo, LPS-induced PGE2) | Canine | Not Established | 140 | Not Applicable | [1] |

| Human Cell-Based Assay (U-937 for COX-1, 143.98.2 for COX-2) | Human | >100,000 | 107.6 | 929 | [1] |

Comparative IC50 Values of Different Coxibs in Human Whole Blood Assay

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

| Cimicoxib | >10,000 | 69 | >145 | [1] |

| Rofecoxib | 2500 | 216 | 11.6 | [1] |

| Celecoxib | 7000 | 645 | 10.8 | [1] |

Experimental Protocols

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is considered the gold standard for evaluating the in vitro potency and selectivity of COX inhibitors in a physiologically relevant environment.

Principle: Whole blood is used as a source of both COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes). The activity of each isoform is determined by measuring the production of a specific prostaglandin.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks. The blood is anticoagulated with heparin.

-

COX-1 Assay (Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of cimicoxib or a vehicle control.

-

Blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production via COX-1.

-

The reaction is stopped by placing the samples on ice.

-

Serum is separated by centrifugation.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using a specific enzyme-linked immunosorbent assay (ELISA).

-

-

COX-2 Assay (Prostaglandin E2 Production):

-

Aliquots of whole blood are pre-incubated with various concentrations of cimicoxib or a vehicle control.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

-

The samples are incubated at 37°C for 24 hours.

-

The reaction is stopped by centrifugation.

-

The concentration of prostaglandin E2 (PGE2) in the plasma is measured by a specific ELISA.[1]

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production against the logarithm of the inhibitor concentration.

Canine Ex Vivo LPS-Induced PGE2 Assay

This assay is used to determine the in vivo pharmacodynamic effect of cimicoxib after administration to dogs.

Principle: The ability of cimicoxib present in the blood of treated animals to inhibit COX-2 activity is assessed by stimulating whole blood with LPS ex vivo and measuring PGE2 production.

Methodology:

-

Drug Administration: Dogs are administered a single oral dose of cimicoxib.

-

Blood Sampling: Blood samples are collected at various time points after drug administration.

-

Ex Vivo Stimulation: Aliquots of whole blood are incubated with LPS at 37°C to induce COX-2.

-

PGE2 Measurement: Plasma is separated, and PGE2 levels are quantified by ELISA.[1]

-

Data Analysis: The inhibition of PGE2 production at each time point is calculated relative to pre-dose levels, and a pharmacokinetic/pharmacodynamic (PK/PD) model is used to determine the in vivo IC50.[1]

Cell-Based Assay for COX-1 and COX-2 Activity

This assay utilizes specific human cell lines that predominantly express either COX-1 or COX-2.

Principle: The human monocytoid cell line U-937 is used as a source of COX-1, while the human osteosarcoma cell line 143.98.2 is used for COX-2 activity.[1]

Methodology:

-

Cell Culture: U-937 and 143.98.2 cells are cultured under appropriate conditions.

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of cimicoxib.

-

Arachidonic Acid Stimulation: Arachidonic acid, the substrate for COX enzymes, is added to the cells to initiate prostaglandin synthesis.

-

PGE2 Measurement: The amount of PGE2 released into the cell culture medium is quantified by ELISA.

-

Data Analysis: IC50 values are determined by analyzing the concentration-response curves for the inhibition of PGE2 production in each cell line.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway and Site of Cimicoxib Action

Caption: Cimicoxib selectively inhibits COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Human Whole Blood Assay

Caption: Workflow for determining COX-1 and COX-2 inhibition in whole blood.

Representative Model of a Coxib Binding to the COX-2 Active Site

Caption: Representative model of a coxib inhibitor binding to the COX-2 active site.

Conclusion

Cimicoxib's mechanism of action is centered on its high selectivity for the COX-2 enzyme, which it potently inhibits. This selectivity has been demonstrated through various in vitro and ex vivo experimental models, with quantitative data consistently showing a significantly higher affinity for COX-2 over COX-1. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of cimicoxib and other novel COX-2 inhibitors. While specific crystallographic data for the cimicoxib-COX-2 complex is not publicly available, the representative model illustrates the generally accepted binding mode for coxibs, which underlies their selective mechanism of action. This in-depth understanding of cimicoxib's interaction with its molecular target is crucial for its rational use in therapeutic applications and for the future development of safer and more effective anti-inflammatory agents.

References

An In-Depth Technical Guide to the Synthesis and Chemical Structure of Cimicoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicoxib, known by the trade name Cimalgex®, is a non-steroidal anti-inflammatory drug (NSAID) utilized in veterinary medicine. It functions as a selective cyclooxygenase-2 (COX-2) inhibitor, providing analgesic and anti-inflammatory effects for conditions such as osteoarthritis in dogs.[1] This technical guide provides a detailed overview of the chemical synthesis of Cimicoxib, its molecular structure, and its mechanism of action. The synthesis involves a multi-step process culminating in the formation of a 1,5-diarylimidazole core structure. This document outlines the experimental protocols for its synthesis and analytical characterization, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and its signaling mechanism.

Chemical Structure and Properties

Cimicoxib is a sulfonamide derivative belonging to the diarylimidazole class of compounds.[1] Its chemical structure is characterized by a central imidazole ring substituted at positions 1, 4, and 5 with a 4-aminosulfonylphenyl group, a chloro group, and a 3-fluoro-4-methoxyphenyl group, respectively.[2]

Table 1: Chemical and Physical Properties of Cimicoxib

| Property | Value | Reference |

| IUPAC Name | 4-[4-chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]benzenesulfonamide | [2] |

| Synonyms | UR-8880, Cimalgex | [3] |

| CAS Number | 265114-23-6 | |

| Chemical Formula | C₁₆H₁₃ClFN₃O₃S | [3] |

| Molar Mass | 381.81 g·mol⁻¹ | [3] |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, not in water |

Synthesis of Cimicoxib

The synthesis of Cimicoxib is a multi-step process that involves the construction of the substituted imidazole core. The general synthetic scheme is outlined below.

Synthetic Pathway Overview

The synthesis begins with the protection of 4-(acetylamino)phenylsulfonyl chloride, followed by a series of reactions to build the imidazole ring, and concludes with chlorination and deprotection to yield the final Cimicoxib molecule. The overall yield for this process is reported to be around 40%.

References

The Journey of Cimicoxib: A Selective COX-2 Inhibitor from Bench to Clinic

An In-depth Technical Guide on the Discovery and Development of a Novel Anti-inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimicoxib (UR-8880) is a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor belonging to the diarylimidazole class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Developed initially for human use and later redirected for veterinary medicine, cimicoxib has demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in preclinical and clinical studies.[1][3] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of cimicoxib, with a focus on its pharmacological properties, experimental evaluation, and clinical application in veterinary medicine for the management of pain and inflammation associated with osteoarthritis and surgery in dogs.[4][5]

Introduction: The Quest for Safer NSAIDs

The therapeutic efficacy of traditional NSAIDs is primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][3] However, the simultaneous inhibition of the constitutive COX-1 isoform, responsible for gastrointestinal cytoprotection and platelet aggregation, often leads to undesirable side effects such as gastric ulcers and bleeding.[1][3] The discovery of an inducible COX-2 isoform, which is upregulated at sites of inflammation, spurred the development of selective COX-2 inhibitors, or "coxibs," with the promise of similar efficacy and improved gastrointestinal safety.[1][3] Cimicoxib emerged from this research as a novel imidazole derivative with high selectivity for COX-2.[1]

Discovery and Synthesis

Cimicoxib, chemically known as 4-(5-(4-chlorophenyl)-1-(4-sulfamoylphenyl)-1H-imidazol-4-yl)pyridine, was synthesized as part of a program to identify new 1,5-diarylimidazole compounds as selective COX-2 inhibitors.[1] The synthesis of cimicoxib involves a multi-step process. A key step is the reaction of an appropriate imine with tosylmethyl isocyanide (TosMIC) in the presence of potassium carbonate, which leads to the formation of the central imidazole ring through what can be described as a 2+3 cycloaddition.[4]

A reported synthetic route involves the treatment of 4-(acetylamino)phenylsulfonyl chloride with tert-butylamine to yield a sulfonamide, which is then deprotected to an amine.[1] This amine is reacted with 4-methoxy-3-fluorobenzaldehyde to form an imine.[1] The imine is subsequently cyclized with tosylmethyl isocyanide to create the imidazole core.[1] Regioselective chlorination followed by deprotection of the sulfonamide group yields cimicoxib.[1]

Mechanism of Action: Selective COX-2 Inhibition

Cimicoxib exerts its anti-inflammatory and analgesic effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins, particularly prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever.[3][6] The high selectivity of cimicoxib for COX-2 over COX-1 is a crucial aspect of its pharmacological profile, contributing to its improved gastrointestinal tolerability compared to non-selective NSAIDs.[1]

Pharmacological Profile

In Vitro Efficacy and Selectivity

The potency and selectivity of cimicoxib have been demonstrated in various in vitro assays. A key method for evaluating COX inhibitors is the human whole blood assay, which is considered a gold standard.[1]

Table 1: In Vitro COX Inhibition

| Assay System | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Human Whole Blood Assay | COX-2 | 69 | [1] |

| Human U-937 & 143.98.2 Cells | COX-2 | - | [1] |

| Human Whole Blood Assay | Rofecoxib (COX-2) | 216 | [1] |

| Human Whole Blood Assay | Celecoxib (COX-2) | 645 |[1] |

In a cell-based assay using human U-937 and 143.98.2 cells expressing COX-1 and COX-2 respectively, cimicoxib demonstrated a 929-fold selectivity for COX-2.[1] For comparison, under the same conditions, celecoxib and rofecoxib showed selectivity ratios of 74 and >10,000, respectively.[1]

In Vivo Efficacy

The anti-inflammatory and analgesic activity of cimicoxib has been confirmed in several animal models.

Table 2: In Vivo Efficacy in Rats

| Model | Endpoint | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Carrageenan-induced Inflammatory Hyperalgesia | Analgesia | 0.23 | [1] |

| Carrageenan-induced Air Pouch | PGE2 Production Inhibition | 0.20 |[1] |

In these preclinical models, the efficacy of cimicoxib was comparable to that of celecoxib and rofecoxib.[1]

Pharmacokinetics

The pharmacokinetic profile of cimicoxib has been evaluated in several species, including rats, dogs, and cats.

Table 3: Pharmacokinetic Parameters of Cimicoxib in Dogs (Oral Administration)

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Dose | 2 mg/kg | Fasted | [6][7] |

| Tmax (hours) | 2.25 (± 1.24) | Without food | [6] |

| Cmax (µg/mL) | 0.3918 (± 0.09021) | Without food | [6] |

| AUC (µg.hr/mL) | 1.676 (± 0.4735) | Without food | [6] |

| Bioavailability (%) | 44.53 (± 10.26) | - | [6] |

| Elimination Half-life (t1/2) (hours) | 1.38 (± 0.24) | - |[6] |

Table 4: Pharmacokinetic Parameters of Cimicoxib in Dogs and Cats (IV Administration)

| Parameter | Dogs (2 mg/kg) | Cats (1 mg/kg) | Reference |

|---|---|---|---|

| Total Body Clearance (L/h·kg) | 0.50 | 0.14 | [8][9] |

| Terminal Half-life (hours) | 1.92 | 5.25 | [8][9] |

| Dose Eliminated in Urine (%) | 12.2 | 3.12 |[8][9] |

Cimicoxib is metabolized in the liver, with the primary metabolite being demethylated cimicoxib, which is largely inactive.[1][6] This metabolite is primarily excreted in the feces via the biliary route.[6]

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2 for COX-2 and thromboxane B2 for COX-1) in human whole blood.

-

Blood Collection: Fresh blood is collected from healthy human volunteers who have not taken NSAIDs for at least two weeks.

-

Incubation with Inhibitor: Aliquots of whole blood are pre-incubated with various concentrations of cimicoxib or a vehicle control.

-

COX-2 Induction: Lipopolysaccharide (LPS) is added to induce COX-2 expression and subsequent PGE2 production.

-

COX-1 Activity: A separate set of aliquots is used to measure COX-1 activity, which is constitutively expressed. Production of thromboxane B2 (TxB2) is measured.

-

Termination and Analysis: The reaction is stopped, and plasma is separated. The concentrations of PGE2 and TxB2 are determined using a validated enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: The concentration of cimicoxib that causes 50% inhibition of PGE2 (for COX-2) and TxB2 (for COX-1) production is calculated to determine the IC50 values.

In Vivo Carrageenan-Induced Paw Edema Model in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

-

Drug Administration: Cimicoxib or a vehicle control is administered orally at various doses to different groups of rats.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema for each drug-treated group is calculated relative to the vehicle-treated control group.

-

ED50 Calculation: The dose of cimicoxib that produces 50% inhibition of paw edema is determined.

Clinical Development in Veterinary Medicine

Cimicoxib (trade name Cimalgex®) is licensed in Europe for the management of pain and inflammation associated with osteoarthritis and for perioperative pain in dogs.[4][5]

Osteoarthritis in Dogs

A multicenter prospective study involving 492 client-owned dogs with osteoarthritis demonstrated that a 30-day treatment with cimicoxib at a dose of 2 mg/kg once daily resulted in significant improvements in locomotion and a reduction in pain scores.[5][10] The treatment was well-tolerated with minimal adverse effects.[5]

Perioperative Pain Management

A double-blind, randomized, controlled multi-center field study involving 237 dogs undergoing orthopedic or soft tissue surgery compared the efficacy and safety of cimicoxib (2 mg/kg) with carprofen (4 mg/kg).[11][12][13] The study concluded that cimicoxib had non-inferior efficacy and tolerability compared to carprofen for the control of perioperative pain.[11][12][13]

Safety and Tolerability

Cimicoxib has demonstrated a good safety profile in the target species.[1] In preclinical studies, it exhibited good gastric tolerability even at high doses.[1] Clinical studies in dogs have shown that it is well-tolerated, with the most common adverse effects being mild and transient gastrointestinal signs.[6] As with other NSAIDs, it is not recommended for use in dogs with pre-existing gastrointestinal, renal, or hepatic disorders, or in pregnant or lactating animals.[3][6]

Conclusion

Cimicoxib is a highly selective and potent COX-2 inhibitor that has been successfully developed for veterinary use. Its discovery and development were driven by the need for safer NSAIDs with reduced gastrointestinal side effects. Through a combination of in vitro and in vivo studies, the efficacy, selectivity, and safety of cimicoxib have been well-established. Clinical trials have confirmed its utility in managing pain and inflammation associated with common conditions in dogs, making it a valuable therapeutic option in veterinary medicine. The journey of cimicoxib from a promising chemical entity to a clinically approved drug exemplifies the principles of modern drug discovery and development.

References

- 1. Portico [access.portico.org]

- 2. Cimicoxib | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cimicoxib - Wikipedia [en.wikipedia.org]

- 5. Clinical Efficacy and Tolerability of Cimicoxib in Dogs with Osteoarthritis: A Multicentre Prospective Study [scirp.org]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Pharmacokinetic profiles of the novel COX-2 selective inhibitor cimicoxib in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative pharmacokinetic profile of cimicoxib in dogs and cats after IV administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scirp.org [scirp.org]

- 11. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. orthovetsupersite.org [orthovetsupersite.org]

- 13. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimicoxib's Selectivity Profile for Cyclooxygenase-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicoxib, a non-steroidal anti-inflammatory drug (NSAID), is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity for COX-2 over its isoform, COX-1, is a critical attribute, as it is believed to confer the therapeutic anti-inflammatory and analgesic effects while potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[3] This technical guide provides an in-depth overview of the experimental data and methodologies used to characterize the COX-2 selective profile of cimicoxib.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The inhibitory potency of cimicoxib against COX-1 and COX-2 has been quantified using various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 is a common metric for selectivity, where a higher ratio signifies greater selectivity for COX-2.

Table 1: In Vitro IC50 Values for Cimicoxib and Comparator Compounds in Human Whole Blood Assay

The human whole blood assay is considered a gold standard for evaluating COX inhibitors as it provides a more physiologically relevant environment than purified enzyme assays.[1] In this assay, COX-1 activity is typically measured by the production of thromboxane B2 (TXB2) during blood clotting, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production in response to stimulation by lipopolysaccharide (LPS).[1][4]

| Compound | COX-2 IC50 (nM) | Reference |

| Cimicoxib | 69 | [1] |

| Rofecoxib | 216 | [1] |

| Celecoxib | 645 | [1] |

Data presented in this table is derived from a human whole blood assay.[1]

Table 2: Ex Vivo and Cell-Based Assay Data for Cimicoxib

Ex vivo and cell-based assays provide further insights into the selectivity of cimicoxib under different experimental conditions.

| Assay Type | Species | COX-2 IC50 (nM) | COX-2 Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |

| Ex vivo LPS-induced PGE2 assay | Dog | 140 | Not established for COX-1 | [1] |

| Human cell-based assay (U-937 & 143.98.2) | Human | - | 929-fold | [1] |

The human cell-based assay utilized U-937 cells for assessing COX-1 activity and 143.98.2 cells for COX-2 activity.[1]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are the protocols for the key experiments cited.

Human Whole Blood Assay for COX-1 and COX-2 Selectivity

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 values of cimicoxib for COX-1 and COX-2 in human whole blood.

Principle:

-

COX-1 Activity: Measured by the synthesis of thromboxane B2 (TXB2) from endogenous arachidonic acid when whole blood is allowed to clot. This process is primarily driven by platelet COX-1.[4][5]

-

COX-2 Activity: Measured by the production of prostaglandin E2 (PGE2) in heparinized whole blood after stimulation with lipopolysaccharide (LPS), which induces COX-2 expression and activity in monocytes.[4][5]

Materials:

-

Freshly drawn human venous blood

-

Anticoagulant (e.g., heparin) for COX-2 assay

-

Cimicoxib and other test compounds

-

Lipopolysaccharide (LPS) from E. coli

-

Assay kits for TXB2 and PGE2 (e.g., ELISA or LC-MS/MS)

-

Incubator, centrifuge, and other standard laboratory equipment

Procedure:

For COX-1 Inhibition (TXB2 Production):

-

Aliquots of fresh, non-anticoagulated human whole blood are pre-incubated with various concentrations of cimicoxib or vehicle control.

-

The blood is then allowed to clot at 37°C for a specified time (e.g., 60 minutes).[5]

-

The reaction is stopped, and serum is separated by centrifugation.

-

The concentration of TXB2 in the serum is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).[6]

For COX-2 Inhibition (PGE2 Production):

-

Aliquots of heparinized human whole blood are incubated with various concentrations of cimicoxib or vehicle control.

-

LPS (e.g., 10 µg/mL) is added to the blood samples to induce COX-2 expression and activity.[4]

-

The samples are incubated at 37°C for an extended period (e.g., 24 hours) to allow for COX-2 induction and PGE2 synthesis.[4]

-

Plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is quantified using a validated method like ELISA or LC-MS/MS.[6]

Data Analysis: The percentage inhibition of TXB2 and PGE2 production is calculated for each concentration of cimicoxib relative to the vehicle control. The IC50 values are then determined by plotting the percentage inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for COX Selectivity

This assay utilizes specific cell lines that predominantly express either COX-1 or COX-2.

Objective: To determine the relative selectivity of cimicoxib for COX-2 over COX-1 using a cell-based model.

Principle:

-

U-937 cells , a human monocytic cell line, are used as a source of COX-1 activity.[1]

-

143.98.2 cells , a human osteosarcoma cell line, are used to assess COX-2 activity.[1]

Materials:

-

U-937 and 143.98.2 cell lines

-

Cell culture media and reagents

-

Cimicoxib and other test compounds

-

Arachidonic acid (substrate for COX enzymes)

-

Assay kits for PGE2

Procedure:

-

U-937 and 143.98.2 cells are cultured to an appropriate density.

-

The cells are harvested and incubated with various concentrations of cimicoxib or vehicle control.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

After a defined incubation period, the reaction is terminated.

-

The amount of PGE2 produced in the cell supernatant is quantified, typically by ELISA.

Data Analysis: The IC50 values for the inhibition of PGE2 production in each cell line are determined. The ratio of the IC50 for U-937 cells (COX-1) to that for 143.98.2 cells (COX-2) provides the selectivity index. A high ratio indicates strong selectivity for COX-2. For cimicoxib, a 929-fold selectivity for COX-2 was demonstrated using this method.[1]

Visualizations

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Caption: Role of COX-1 and COX-2 in prostanoid synthesis and the selective inhibition by cimicoxib.

Experimental Workflow for Determining COX Selectivity

The diagram below outlines the general workflow for assessing the COX-1/COX-2 selectivity of a compound using the human whole blood assay.

Caption: Workflow of the human whole blood assay for COX-1 and COX-2 selectivity assessment.

Conclusion

The data presented in this guide, derived from robust and physiologically relevant assays, consistently demonstrate that cimicoxib is a potent and highly selective COX-2 inhibitor. Its selectivity profile, particularly when compared to other coxibs, underscores its targeted mechanism of action. The detailed experimental protocols provided herein offer a foundation for researchers to understand, replicate, and build upon these findings in the ongoing development and characterization of selective NSAIDs.

References

- 1. Portico [access.portico.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Human whole blood assays for inhibition of prostaglandin G/H synthases-1 and -2 using A23187 and lipopolysaccharide stimulation of thromboxane B2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacokinetic and Pharmacodynamic Profile of Cimicoxib in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selective action is purported to reduce the gastrointestinal side effects often associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[3][4] Primarily developed for veterinary use, cimicoxib is indicated for the treatment of pain and inflammation associated with osteoarthritis and for the management of peri-operative pain in dogs.[5][6] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of cimicoxib as determined in various preclinical animal models, presenting key data, experimental methodologies, and relevant physiological pathways.

Pharmacokinetics

The pharmacokinetic profile of cimicoxib has been characterized in several preclinical species, with the most extensive data available for dogs. The absorption, distribution, metabolism, and excretion of cimicoxib are crucial for determining appropriate dosing regimens and understanding its safety profile.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of cimicoxib observed in different preclinical models.

Table 1: Pharmacokinetic Parameters of Cimicoxib in Dogs After Oral Administration

| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Units | Reference |

| Dose | 2 | 2 | mg/kg | [7] |

| Tmax | 2.25 (± 1.24) | - | hours | [6] |

| Cmax | 0.3918 (± 0.09021) | - | µg/mL | [6] |

| AUC | 1.676 (± 0.4735) | - | µg.hr/mL | [6] |

| Terminal Half-life (t½) | 4.6 (± 2.6) | 8.0 (± 0.6) | hours | [7] |

| Oral Bioavailability | 44.53 (± 10.26) | - | % | [6] |

Note: A distinction between "Extensive Metabolizers" (EM) and "Poor Metabolizers" (PM) has been observed in Beagle dogs, with PMs showing a three-fold lower plasma clearance. The pharmacokinetic parameters from EM dogs were considered more representative for establishing dosage regimens.[7][8]

Table 2: Comparative Pharmacokinetic Parameters of Cimicoxib After Intravenous Administration

| Species | Dose (mg/kg) | Terminal Half-life (t½) (hours) | Total Body Clearance (L/h·kg) | Dose Eliminated in Urine (%) | Reference |

| Dog | 2 | 1.92 | 0.50 | 12.2 | [9] |

| Cat | 1 | 5.25 | 0.14 | 3.12 | [9] |

Note: Cimicoxib is eliminated more slowly in cats compared to dogs.[9] This is attributed to a reduced ability of feline CYP2D15 and UDP-glucuronyltransferase enzyme systems to metabolize the drug.[9]

Table 3: Pharmacokinetic Parameters of Cimicoxib in Other Species (Oral Administration)

| Species | Dose (mg/kg) | Tmax (hours) | Cmax (ng/mL) | AUC (ng/mL*h) | Reference |

| Sheep | 4 | 6 (4-10) | 273.78 (189.00-567.32) | 2957.71 (1626.36-6771.86) | [10] |

| Sheep | 6 | 9 (0.75-10) | 565.01 (308.27-822.59) | 8680.47 (1951.38-11281.99) | [10] |

| Horse (fasted) | 5 | 3.25 (± 1.17) | 160 (± 10) | - | [11] |

| Horse (fed) | 5 | 5.91 (± 3.23) | 140 (± 30) | - | [11] |

Note: In sheep, cimicoxib displays slow absorption and significant individual variability.[10] In horses, administration with food appeared to delay the time to maximum concentration.[11]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacokinetics and pharmacodynamics of cimicoxib.

Canine Kaolin-Induced Paw Inflammation Model

This reversible model was utilized to establish the analgesic, anti-inflammatory, and antipyretic efficacy of cimicoxib and to inform dosage regimens.[7][8]

Experimental Workflow

Caption: Workflow for the canine kaolin-induced paw inflammation model.

Methodology:

-

Animal Model: Twelve healthy Beagle dogs were used in the study.[8]

-

Inflammation Induction: A reversible inflammation was induced by injecting a kaolin suspension into the paw.[8]

-

Study Design: A 2x2 crossover design was employed. The dogs were randomly allocated to receive either a single oral dose of cimicoxib (approximately 2 mg/kg) or a placebo 26.5 hours after the induction of inflammation.[8]

-

Endpoints Measured:

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: An indirect response model was used to analyze the relationship between plasma concentrations of cimicoxib and its therapeutic effects.[7]

Perioperative Pain Management Studies in Dogs

These studies were designed to evaluate the efficacy and safety of cimicoxib for controlling pain associated with orthopedic or soft tissue surgery.[12][13]

Methodology:

-

Animal Model: Client-owned dogs (n=237) undergoing orthopedic or soft tissue surgery were enrolled in a multi-center field study.[13]

-

Study Design: A double-blind, randomized, controlled study was conducted.[13]

-

Treatment: Dogs received either cimicoxib or a comparator NSAID (e.g., carprofen) before surgery and during the postoperative period.[12][13]

-

Efficacy Assessment: Pain was monitored by veterinarians over 7 days using standardized pain scoring systems and a visual analogue scale. Dog owners also provided assessments of perceived analgesia.[13]

Pharmacodynamics

Cimicoxib exerts its therapeutic effects primarily through the selective inhibition of the COX-2 enzyme, which is a key mediator in the inflammatory cascade.

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for cimicoxib is the selective inhibition of the COX-2 enzyme.[1][5] COX-2 is induced by inflammatory stimuli and is responsible for the production of prostaglandins that mediate pain and inflammation.[4][14] By selectively inhibiting COX-2, cimicoxib reduces the synthesis of these pro-inflammatory prostaglandins while sparing the COX-1 enzyme, which is involved in gastrointestinal cytoprotection and platelet function.[3]

Signaling Pathway

Caption: Cimicoxib's selective inhibition of the COX-2 pathway.

Pharmacodynamic Effects in Dogs

In the kaolin-induced inflammation model in dogs, cimicoxib demonstrated efficacy across several endpoints:

-

Analgesic Effect: Cimicoxib significantly increased the paw withdrawal time in a thermal escape model, indicating a reduction in pain.[8]

-

Anti-inflammatory and Antipyretic Effects: The drug was shown to be an effective anti-inflammatory and antipyretic agent.[8]

The plasma concentrations of cimicoxib required to produce half of the maximum effect (IC50) for various pharmacodynamic endpoints in dogs were determined to be:[7]

-

Ground reaction vertical force: 161 µg/L

-

Body temperature: 193 µg/L

-

Creeping speed: 239 µg/L

-

Lameness score: 284 µg/L

Conclusion

Preclinical studies have established cimicoxib as an effective and selective COX-2 inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile, particularly in dogs. The data demonstrate its analgesic, anti-inflammatory, and antipyretic properties, supporting its clinical use for the management of pain and inflammation. The observed differences in metabolism between species, such as between dogs and cats, highlight the importance of species-specific pharmacokinetic studies in veterinary drug development. The detailed experimental protocols and PK/PD modeling approaches described provide a robust framework for the continued investigation and optimal use of cimicoxib in its target populations.

References

- 1. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. Portico [access.portico.org]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cimicoxib | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Potency and Efficacy of Cimicoxib: A Technical Guide

This technical guide provides an in-depth analysis of the in vitro potency and efficacy of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The information is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental methodologies, and the underlying biochemical pathways.

Introduction

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, characterized by its selective inhibition of the COX-2 enzyme. The therapeutic effects of NSAIDs, including their anti-inflammatory and analgesic properties, are primarily attributed to the inhibition of COX-2, which is an inducible enzyme upregulated during inflammatory processes.[1][2] Conversely, the inhibition of the constitutive COX-1 isoform is associated with common NSAID-related side effects, such as gastrointestinal toxicity.[1][2] Therefore, the in vitro characterization of a compound's potency and its selectivity for COX-2 over COX-1 is a critical step in preclinical development. Cimicoxib has been identified as a potent and highly selective COX-2 inhibitor in various in vitro models.[3]

Quantitative Potency and Selectivity Data

The potency of Cimicoxib is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The ratio of IC50 values for COX-1 versus COX-2 serves as a key indicator of its selectivity.

Table 1: In Vitro COX-2 Inhibitory Potency of Cimicoxib and Comparators Data presented as half-maximal inhibitory concentration (IC50) in nM.

| Compound | Assay System | COX-2 IC50 (nM) | Reference |

| Cimicoxib | Human Whole Blood | 69 | [3] |

| Cimicoxib | Human Whole Blood | 66 | [4] |

| Rofecoxib | Human Whole Blood | 216 | [3] |

| Celecoxib | Human Whole Blood | 645 | [3] |

Table 2: In Vitro COX-2 Selectivity of Cimicoxib and Comparators Selectivity is expressed as the fold-selectivity for COX-2 over COX-1.

| Compound | Assay System | Selectivity Ratio (Fold-selectivity for COX-2) | Reference |

| Cimicoxib | Human Cell-Based (U-937/143.98.2 cells) | 929 | [3] |

| Celecoxib | Human Cell-Based (U-937/143.98.2 cells) | 74 | [3] |

| Rofecoxib | Human Cell-Based (U-937/143.98.2 cells) | >10,000 | [3] |

Signaling Pathway of Cyclooxygenase Inhibition

The primary mechanism of action for Cimicoxib is the inhibition of the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and physiological homeostasis. Cimicoxib selectively targets the COX-2 isoform, which is induced by inflammatory stimuli.

Caption: Mechanism of selective COX-2 inhibition by Cimicoxib.

Experimental Protocols

The in vitro potency and selectivity of Cimicoxib are determined using established and validated assay systems. The human whole blood assay is considered a gold standard for evaluating COX inhibitors.[3]

4.1. Human Whole Blood Assay for COX-1 and COX-2 Activity

This assay measures the ability of a compound to inhibit prostaglandin E2 (PGE2) and thromboxane B2 (TXB2) production in human whole blood, which serve as indices for COX-2 and COX-1 activity, respectively.

-

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition.

-

Materials: Freshly drawn human whole blood (heparinized), lipopolysaccharide (LPS) for COX-2 induction, test compound (Cimicoxib) at various concentrations, and Enzyme Immunoassay (EIA) kits for PGE2 and TXB2.

-

Protocol for COX-2 Inhibition (PGE2 Synthesis):

-

Aliquots of heparinized whole blood are pre-incubated with a range of concentrations of Cimicoxib or vehicle control.

-

LPS (e.g., 10 µg/mL) is added to the blood samples to induce COX-2 expression and stimulate PGE2 production.

-

Samples are incubated for 24 hours at 37°C.

-

Following incubation, plasma is separated by centrifugation.

-

PGE2 levels in the plasma are quantified using a specific EIA kit.

-

The percentage of inhibition at each drug concentration is calculated relative to the vehicle control, and the IC50 value is determined from the resulting concentration-response curve.

-

-

Protocol for COX-1 Inhibition (TXB2 Synthesis):

-

Aliquots of whole blood (without anticoagulant) are incubated with a range of concentrations of Cimicoxib or vehicle control.

-

The blood is allowed to clot for 1 hour at 37°C, during which platelet activation leads to COX-1-mediated synthesis of thromboxane A2, which is rapidly converted to the stable metabolite TXB2.

-

Serum is separated by centrifugation.

-

TXB2 levels in the serum are quantified using a specific EIA kit.

-

The IC50 value is calculated from the concentration-response curve.

-

Caption: Experimental workflow for the Human Whole Blood Assay.

4.2. Cell-Based Assays

Cell-based assays provide a controlled environment to assess COX inhibition using specific cell lines that express either COX-1 or COX-2.[3]

-

Objective: To determine the COX-1/COX-2 selectivity in a cellular context.

-

Cell Lines:

-

Protocol:

-

Cells are cultured under standard conditions.

-

Cells are treated with various concentrations of Cimicoxib.

-

Arachidonic acid is added to initiate prostaglandin synthesis.

-

After a defined incubation period, the supernatant is collected.

-

Prostaglandin levels are measured using appropriate methods (e.g., EIA).

-

IC50 values for each isoform are determined, and the selectivity ratio is calculated.

-

Relationship Between In Vitro Potency, Selectivity, and Efficacy

The in vitro data on potency and selectivity are foundational for predicting the therapeutic efficacy and safety profile of an NSAID. High potency against COX-2 suggests that lower concentrations of the drug are needed to achieve an anti-inflammatory effect. High selectivity for COX-2 over COX-1 predicts a reduced risk of mechanism-based side effects, particularly those related to the gastrointestinal tract.

Caption: Relationship between in vitro parameters and clinical outcomes.

Conclusion

The comprehensive in vitro data strongly support the characterization of Cimicoxib as a potent and highly selective COX-2 inhibitor. Its low nanomolar IC50 value against COX-2 in the human whole blood assay demonstrates a potency greater than that of other established coxibs like rofecoxib and celecoxib.[3] Furthermore, its high selectivity ratio, confirmed in cell-based assays, provides a strong rationale for its expected efficacy as an anti-inflammatory and analgesic agent with a favorable safety profile regarding COX-1-mediated side effects. These in vitro findings are essential for guiding further non-clinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Investigation of Cimicoxib in Non-Veterinary Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cimicoxib (UR-8880) is a potent, second-generation non-steroidal anti-inflammatory drug (NSAID) that acts as a highly selective cyclooxygenase-2 (COX-2) inhibitor.[1] While extensively studied and approved for veterinary use, its potential applications in non-veterinary research, particularly in oncology and inflammation, are of growing interest. This document provides a technical overview of Cimicoxib's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and explores the downstream signaling pathways implicated in its action, drawing parallels from the well-studied coxib, celecoxib, where direct data on Cimicoxib is not yet available.

Core Mechanism of Action: Selective COX-2 Inhibition

Cimicoxib is an imidazole derivative that selectively inhibits the COX-2 enzyme.[1] The primary mechanism of action for NSAIDs involves blocking the cyclooxygenase enzymes, which convert arachidonic acid into prostanoids like prostaglandins (PGs).[2] The two main isoforms, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, whereas COX-2 is an inducible enzyme, significantly upregulated during inflammatory processes and in various pathologies, including cancer.[2]

By selectively targeting COX-2, Cimicoxib reduces the synthesis of prostaglandins (specifically PGE2) that mediate pain and inflammation, while sparing the protective functions of COX-1.[2] This selectivity is a hallmark of the "coxib" class of drugs.

Visualization of the Primary Signaling Pathway

The following diagram illustrates the canonical arachidonic acid pathway and the specific inhibitory action of Cimicoxib.

Quantitative Data

Quantitative assessment of a compound's potency and selectivity is critical for drug development. The following tables summarize the available in vitro data for Cimicoxib and comparative data for other coxibs.

Table 1: In Vitro COX-2 Inhibitory Potency (Human Whole Blood Assay)

The human whole blood assay is a standard method for evaluating COX inhibitor potency in a physiologically relevant environment. It measures the inhibition of lipopolysaccharide (LPS)-induced PGE2 synthesis (an indicator of COX-2 activity).

| Compound | IC50 (COX-2) | Comparative Potency |

| Cimicoxib | 69 nM | ~3x more potent than Rofecoxib |

| ~9x more potent than Celecoxib | ||

| Rofecoxib | 216 nM | - |

| Celecoxib | 645 nM | - |

| [Source: Data derived from in vitro studies using the human whole blood assay.][3] |

Table 2: Cytotoxicity of Celecoxib in Human Cancer Cell Lines

While specific data on the cytotoxic IC50 values for Cimicoxib in human cancer cell lines were not identified in the reviewed literature, data for the structurally and mechanistically similar compound, celecoxib, are presented below for reference. These values are typically determined via MTT or similar cell viability assays after 48-72 hours of exposure.

| Cell Line | Cancer Type | IC50 of Celecoxib (µM) |

| U251 | Glioblastoma | 11.7 |

| HCT116 | Colorectal Carcinoma | Intermediate (not specified) |

| HepG2 | Hepatocellular Carcinoma | Intermediate (not specified) |

| MCF-7 | Breast Adenocarcinoma | Intermediate (not specified) |

| HeLa | Cervical Adenocarcinoma | 37.2 |

| [Source: Data derived from studies on celecoxib's effect on various cancer cell lines.][3] |

Potential Downstream Signaling in Non-Veterinary Models

Beyond the direct inhibition of prostaglandin synthesis, the reduction of COX-2 activity by inhibitors like Cimicoxib can influence multiple downstream pathways crucial in cancer pathophysiology. Research on celecoxib has shown that these effects can be both COX-2 dependent and independent, impacting cell survival, apoptosis, and cell cycle progression.

Apoptosis and Cell Cycle Regulation

COX-2 inhibitors have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. This is often mediated through the modulation of key regulatory proteins. For instance, celecoxib has been demonstrated to down-regulate the anti-apoptotic protein Bcl-2 and inhibit the NF-κB signaling pathway, which is a critical regulator of inflammatory responses and cell survival. Inhibition of NF-κB can lead to increased expression of pro-apoptotic proteins like Caspase-3. Furthermore, effects on the PI3K/Akt survival pathway have also been reported.

Visualization of Potential Downstream Pathways

The following diagram outlines the potential downstream effects of Cimicoxib on apoptosis and cell cycle pathways, based on established mechanisms of other COX-2 inhibitors.

Experimental Protocols

The following protocols provide a framework for the preliminary in vitro investigation of Cimicoxib in non-veterinary research contexts.

Protocol: Human Whole Blood Assay for COX-2 Activity

This assay measures the potency of a test compound to inhibit COX-2 in a physiologically relevant matrix.

Objective: To determine the IC50 of Cimicoxib for COX-2.

Materials:

-

Fresh human whole blood from healthy, consenting donors who have not taken NSAIDs for at least 2 weeks.

-

Heparin (or other suitable anticoagulant).

-

Lipopolysaccharide (LPS) from E. coli.

-

Cimicoxib stock solution (in DMSO or other suitable solvent).

-

Phosphate Buffered Saline (PBS).

-

PGE2 ELISA Kit.

-

96-well culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Blood Collection: Collect whole blood into tubes containing heparin.

-

Compound Preparation: Prepare serial dilutions of Cimicoxib in PBS from the stock solution. The final solvent concentration should be kept constant across all wells (e.g., <0.5%).

-

Assay Setup: Aliquot 500 µL of heparinized whole blood into each well of a 96-well plate.

-

Inhibitor Incubation: Add 10 µL of the diluted Cimicoxib or vehicle control to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

COX-2 Induction: Add 10 µL of LPS solution (final concentration of 10 µg/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for COX-2 induction and PGE2 synthesis.

-

Plasma Collection: After incubation, centrifuge the plates at 1000 x g for 10 minutes. Carefully collect the supernatant (plasma).

-

PGE2 Measurement: Measure the concentration of PGE2 in the plasma using a commercial ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of PGE2 production for each Cimicoxib concentration relative to the vehicle-treated, LPS-stimulated control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Protocol: MTT Assay for Cytotoxicity in Human Cancer Cell Lines

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic IC50 of Cimicoxib on a selected human cancer cell line.

Materials:

-

Human cancer cell line of interest (e.g., MCF-7, HCT116).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Cimicoxib stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well culture plates.

-

Multichannel pipette and plate reader (570 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Cimicoxib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Cimicoxib or vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium from the wells. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the Cimicoxib concentration and determine the IC50 value using non-linear regression.

Experimental Workflow Visualization

The logical flow for a preliminary investigation into Cimicoxib's potential as an anti-cancer agent is outlined below.

Conclusion and Future Directions

Cimicoxib is a highly potent and selective COX-2 inhibitor with a well-defined primary mechanism of action. The available in vitro data from human systems confirms its high potency against the target enzyme. While direct evidence of its cytotoxic effects on human cancer cell lines is pending in the literature, the extensive research on related coxibs like celecoxib provides a strong rationale for investigating Cimicoxib in oncological models. Future research should focus on establishing its anti-proliferative IC50 values across a panel of human cancer cell lines, confirming its effects on downstream apoptosis and cell cycle pathways, and ultimately progressing to in vivo models to determine its therapeutic potential in non-veterinary diseases.

References

Basic research applications of Cimicoxib as a selective coxib

An In-depth Technical Guide to the Basic Research Applications of Cimicoxib as a Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cimicoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and its applications in basic research. Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, characterized by its imidazole derivative structure.[1][2] Its primary mechanism of action is the potent and selective inhibition of the COX-2 enzyme, which is crucial for its anti-inflammatory, analgesic, and antipyretic properties.[3][4][5] While extensively developed for veterinary use in managing pain and inflammation associated with osteoarthritis and surgery in dogs, its specific properties make it a valuable tool for a wide range of basic research applications.[2][6]

Mechanism of Action: Selective COX-2 Inhibition

The therapeutic effects and side profiles of NSAIDs are dictated by their relative selectivity for the two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.

-

COX-1 is a constitutive "housekeeping" enzyme expressed in most tissues.[7] It is responsible for producing prostaglandins that regulate normal physiological processes, including protecting the gastric mucosa, maintaining renal blood flow, and mediating platelet aggregation.[7][8]

-

COX-2 is typically an inducible enzyme, with low expression in normal tissues but significantly upregulated at sites of inflammation by stimuli such as cytokines and growth factors.[7][9] Prostaglandins produced by COX-2 are key mediators of pain, inflammation, and fever.[10][11]

By selectively inhibiting COX-2 while sparing COX-1, coxibs like Cimicoxib reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[11] Cimicoxib's bulky chemical structure sterically hinders its ability to bind to the smaller active site of the COX-1 enzyme, while allowing it to effectively block the COX-2 pathway.[12]

Caption: Cimicoxib selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Quantitative Data on Cimicoxib's Efficacy and Pharmacokinetics

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a basis for experimental design and data comparison.

Table 1: In Vitro COX-2 Inhibition and Selectivity of Cimicoxib

| Assay System | Parameter | Cimicoxib | Rofecoxib | Celecoxib | Reference |

|---|---|---|---|---|---|

| Human Whole Blood Assay | IC50 (COX-2) | 69 nM | 216 nM | 645 nM | [3] |

| Human U-937 & 143.98.2 Cells | Selectivity Ratio (COX-1/COX-2) | 929-fold | >10,000-fold | 74-fold | [3] |

| Canine Whole Blood Assay | IC50 (COX-2) | 66 nM (25 ng/mL) | - | - |[6] |

Table 2: In Vivo Efficacy of Cimicoxib in Rat Models of Inflammation and Pain

| Model | Parameter | Cimicoxib | Celecoxib | Indomethacin | Reference |

|---|---|---|---|---|---|

| Carrageenan-Induced Hyperalgesia | ED50 | 0.23 mg/kg | - | - | [3] |

| Carrageenan Air Pouch (PGE2 Prod.) | ED50 | 0.20 mg/kg | - | - | [3] |

| Carrageenan-Induced Edema | ED25 | 3.1 mg/kg | - | - | [3] |

| Adjuvant-Induced Arthritis | ED50 | 0.18 mg/kg | - | - | [3] |

| Adjuvant-Induced Arthritis (% Inhibition at 1 mg/kg) | Paw Swelling | 96% | 89% | 99% |[3] |

Table 3: Pharmacokinetic Parameters of Cimicoxib in Dogs | Administration Route & Condition | Dose | Tmax (hours) | Cmax (µg/mL) | AUC (µg·hr/mL) | Bioavailability | Reference | | -------------------------------- | ------ | --------------- | ------------------ | ---------------- | --------------- | --------- | | Oral (Fasted) | 2 mg/kg| 2.25 (± 1.24) | 0.3918 (± 0.09021) | 1.676 (± 0.4735) | 44.53% (± 10.26%)|[10] | | Oral (EM Dogs)* | 2 mg/kg| - | - | - | - |[6] | | Oral (PM Dogs)** | 2 mg/kg| - | - | - | - |[6] | | Intravenous (EM Dogs)* | - | - | - | - | - |[6] | | Intravenous (PM Dogs)** | - | - | - | - | - |[6] | | Metabolizer Type | Terminal Half-life (t½) | | Extensive Metabolizers (EM)* | 4.6 (± 2.6) hours (Oral) | 2.7 (± 0.9) hours (IV) | | Poor Metabolizers (PM)** | 8.0 (± 0.6) hours (Oral) | 5.6 (± 1.7) hours (IV) |

Table 4: Pharmacodynamic Parameters of Cimicoxib in a Dog Inflammation Model

| Endpoint | IC50 (Plasma Concentration for 50% of Max Effect) | Reference |

|---|---|---|

| Ground Reaction Vertical Force | 161 µg/L | [6] |

| Body Temperature | 193 µg/L | [6] |

| Creeping Speed | 239 µg/L | [6] |

| Lameness Score | 284 µg/L |[6] |

Experimental Workflows and Protocols

Cimicoxib's selectivity makes it an ideal tool for dissecting the role of the COX-2 pathway in various biological processes.

Caption: A typical preclinical research workflow for evaluating a selective COX-2 inhibitor.

Protocol 1: Human Whole Blood Assay for COX Inhibition

This ex vivo assay is the gold standard for determining COX-1/COX-2 selectivity in a physiologically relevant matrix.

-

Objective: To determine the IC50 values of Cimicoxib for COX-1 and COX-2.

-

Methodology:

-

Sample Collection: Collect heparinized whole blood from healthy, drug-free volunteers.

-

Compound Incubation: Aliquot blood into tubes containing various concentrations of Cimicoxib (or vehicle control). Incubate for 1 hour at 37°C.

-

COX-1 Stimulation: To measure COX-1 activity, allow the blood to clot for 1 hour at 37°C, which stimulates platelet thromboxane B2 (TXB2) production.

-

COX-2 Stimulation: To measure COX-2 activity, add lipopolysaccharide (LPS, 10 µg/mL) to a separate set of aliquots and incubate for 24 hours at 37°C to induce COX-2 expression in monocytes and subsequent prostaglandin E2 (PGE2) production.[3]

-

Prostaglandin Measurement: Centrifuge the samples to obtain serum (for COX-1) or plasma (for COX-2). Measure the concentrations of TXB2 (COX-1 product) and PGE2 (COX-2 product) using validated enzyme immunoassay (EIA) kits.

-

Data Analysis: Plot the percentage inhibition of prostaglandin production against the log concentration of Cimicoxib. Calculate the IC50 value (the concentration of drug that causes 50% inhibition) using non-linear regression analysis.

-

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Objective: To assess the acute anti-inflammatory effects of Cimicoxib.

-

Methodology:

-

Animals: Use male Wistar or Sprague-Dawley rats (150-200g).

-

Compound Administration: Administer Cimicoxib orally (p.o.) at various doses (e.g., 0.1 to 10 mg/kg) or vehicle control one hour before the inflammatory insult.

-

Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

-

Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for each dose group compared to the vehicle control. Calculate the ED25 or ED50 (the dose that produces 25% or 50% inhibition of edema).[3]

-

Potential Research Applications in Oncology

While Cimicoxib's development has focused on inflammation and pain, its mechanism of action suggests significant potential as a tool for cancer research. Overexpression of COX-2 is a feature of many premalignant and malignant tissues and is associated with poor prognosis.[13] COX-2 contributes to tumorigenesis by promoting cell proliferation, angiogenesis, and invasion while inhibiting apoptosis.[13][14] Other selective coxibs, such as Celecoxib, have been extensively studied for their antineoplastic effects.[9][13]

Cimicoxib can be used in basic research to:

-

Investigate COX-2 signaling in cancer cells: Use Cimicoxib to selectively block COX-2 in cancer cell lines to study downstream effects on proliferation, apoptosis, and migration pathways.

-

Evaluate anti-tumor efficacy in animal models: Test the ability of Cimicoxib, alone or in combination with standard chemotherapy, to slow tumor growth in xenograft or syngeneic mouse models of cancers with high COX-2 expression (e.g., colon, breast, lung).[9][13]

-

Probe mechanisms of chemoresistance: Explore whether COX-2 inhibition by Cimicoxib can sensitize resistant cancer cells to conventional chemotherapeutic agents.

Caption: Rationale for investigating Cimicoxib in oncology research.

Conclusion

Cimicoxib is a potent and highly selective COX-2 inhibitor that serves as a valuable chemical probe for basic research. Its well-characterized effects in models of inflammation and pain, combined with a favorable selectivity profile, allow for precise investigation of COX-2-mediated pathways. The detailed quantitative data and established experimental protocols provide a solid foundation for its use in elucidating the role of COX-2 in a variety of physiological and pathological states, including the promising and underexplored field of oncology.

References

- 1. Scheduling delegates' interim decisions and invitation for further comment: ACCS/ACMS, November 2017 | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 2. Cimicoxib - Wikipedia [en.wikipedia.org]

- 3. Portico [access.portico.org]

- 4. Cimicoxib | C16H13ClFN3O3S | CID 213053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UpToDate 2018 [sniv3r2.github.io]

- 8. Efficacy and safety of cimicoxib in the control of perioperative pain in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scientists show commonly prescribed painkiller slows cancer growth - ecancer [ecancer.org]

- 10. ec.europa.eu [ec.europa.eu]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Celecoxib in Cancer Therapy and Prevention - Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cimicoxib In Vitro Assay for COX-2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class of selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Understanding the potency and selectivity of cimicoxib is crucial for its therapeutic application in managing pain and inflammation. This document provides a detailed protocol for an in vitro assay to determine the inhibitory activity of cimicoxib against COX-2. The protocol is based on established methodologies for assessing COX inhibition.[3][4][5][6][7]

Quantitative Data Summary

The inhibitory potency of cimicoxib against COX-1 and COX-2 is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for cimicoxib from in vitro assays. A lower IC50 value indicates greater potency.

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Assay System |

| Cimicoxib | Not explicitly stated in provided search results | 69 | 929-fold (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |

| Cimicoxib | Not explicitly stated in provided search results | 66 | Not explicitly stated | Human Whole Blood Assay |

| Rofecoxib | Not explicitly stated in provided search results | 216 | >10,000 (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |

| Celecoxib | Not explicitly stated in provided search results | 645 | 74 (cell-based assay) | Human Whole Blood Assay / Cell-based Assay |

Note: The selectivity index indicates the preference of the compound to inhibit COX-2 over COX-1. A higher number signifies greater selectivity for COX-2. The data presented here is compiled from various studies and assay conditions may differ.[8][9]

Experimental Protocols

This section outlines a detailed methodology for a colorimetric in vitro assay to determine the COX-2 inhibitory activity of cimicoxib. This type of assay is widely used for screening potential COX inhibitors.[4][7]

Principle

The assay measures the peroxidase activity of COX. The cyclooxygenase reaction metabolizes arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the COX enzyme then reduces PGG2 to prostaglandin H2 (PGH2). This assay utilizes a colorimetric substrate that is oxidized by the peroxidase activity, leading to a color change that can be measured spectrophotometrically. The inhibition of this color development is proportional to the inhibition of COX-2 activity by the test compound (cimicoxib).

Materials and Reagents

-

Recombinant Human COX-2 Enzyme

-

Arachidonic Acid (substrate)

-

Heme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Cimicoxib

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of cimicoxib in DMSO.

-

Prepare serial dilutions of the cimicoxib stock solution in reaction buffer to achieve a range of final assay concentrations.

-

Prepare working solutions of arachidonic acid and the colorimetric substrate according to the manufacturer's instructions.

-

-

Assay Protocol:

-